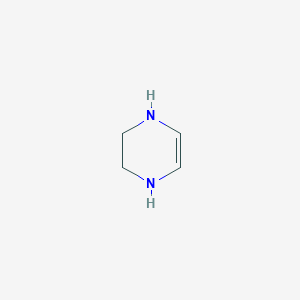

Tetrahydropyrazine

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-4-3-5-1/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJVXNHMUWQQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551130 | |

| Record name | 1,2,3,4-Tetrahydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5194-05-8 | |

| Record name | 1,2,3,4-Tetrahydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydropyrazine, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its partially saturated pyrazine (B50134) ring imparts a unique combination of chemical properties that make it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of 1,2,3,4-tetrahydropyrazine, focusing on its structure, physicochemical characteristics, reactivity, and spectroscopic profile. Due to the limited availability of specific experimental data for the parent compound, this guide also incorporates information from closely related derivatives and computational predictions to offer a thorough understanding of its chemical nature.

Molecular Structure and Physicochemical Properties

1,2,3,4-Tetrahydropyrazine possesses a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a double bond between carbons 5 and 6. This structure results in a non-planar, flexible conformation. The presence of both sp² and sp³ hybridized carbon and nitrogen atoms influences its reactivity and physical properties.

Table 1: General and Computed Physicochemical Properties of 1,2,3,4-Tetrahydropyrazine

| Property | Value | Source |

| IUPAC Name | 1,2,3,4-Tetrahydropyrazine | --INVALID-LINK-- |

| CAS Number | 5194-05-8 | --INVALID-LINK-- |

| Molecular Formula | C₄H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 84.12 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 24.1 Ų | --INVALID-LINK-- |

| Complexity | 50.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| XLogP3-AA (Predicted) | -0.2 | --INVALID-LINK-- |

Solubility

Based on its structure, 1,2,3,4-tetrahydropyrazine is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). Its solubility in water is likely to be moderate due to the presence of two nitrogen atoms capable of hydrogen bonding. However, the hydrophobic hydrocarbon backbone may limit its aqueous solubility compared to smaller, more polar aza-heterocycles.

Acidity and Basicity (pKa)

Reactivity and Chemical Transformations

The chemical reactivity of 1,2,3,4-tetrahydropyrazine is characterized by the presence of the enamine-like double bond and the two nitrogen atoms. Key reactions include oxidation, reduction, and reactions at the nitrogen atoms.

Oxidation

1,2,3,4-Tetrahydropyrazine can be oxidized to the aromatic pyrazine. This transformation represents a dearomatization-aromatization sequence and is a common reaction for dihydropyrazine (B8608421) derivatives.

-

Materials: A dihydropyrazine derivative, an oxidizing agent (e.g., manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or air), and a suitable solvent (e.g., dichloromethane, chloroform, or toluene).

-

Procedure:

-

Dissolve the dihydropyrazine derivative in the chosen solvent in a round-bottom flask.

-

Add the oxidizing agent portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the oxidizing agent and its byproducts.

-

Wash the filter cake with the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting crude pyrazine by column chromatography or recrystallization.

-

Reduction

The double bond in the 1,2,3,4-tetrahydropyrazine ring can be reduced to yield the fully saturated piperazine (B1678402). This reduction can be achieved using various reducing agents.

-

Materials: A tetrahydropyrazine derivative, a reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran (B95107) (THF)).

-

Procedure:

-

Dissolve the tetrahydropyrazine derivative in the chosen solvent in a round-bottom flask.

-

If using NaBH₄ or LiAlH₄, cool the solution in an ice bath and add the reducing agent portion-wise with stirring. For catalytic hydrogenation, add the catalyst and subject the mixture to a hydrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction with water or a dilute acid (for NaBH₄ and LiAlH₄).

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting piperazine derivative by distillation or column chromatography.

-

Reactions at the Nitrogen Atoms

The nitrogen atoms in 1,2,3,4-tetrahydropyrazine can undergo various reactions typical of secondary amines, such as N-alkylation, N-acylation, and N-arylation. These reactions are fundamental to the synthesis of a wide array of functionalized tetrahydropyrazine derivatives with diverse biological activities.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data for 1,2,3,4-Tetrahydropyrazine

| Spectroscopy | Predicted Features |

| ¹H NMR | - Signals for the olefinic protons (C5-H and C6-H) in the downfield region (around 5.5-6.5 ppm).- Signals for the methylene (B1212753) protons (C2-H₂ and C3-H₂) in the upfield region (around 2.5-3.5 ppm).- A broad signal for the N-H protons. |

| ¹³C NMR | - Signals for the sp² carbons (C5 and C6) in the downfield region (around 120-130 ppm).- Signals for the sp³ carbons (C2 and C3) in the upfield region (around 40-50 ppm). |

| FTIR (cm⁻¹) | - N-H stretching vibrations around 3300-3400 cm⁻¹.- C-H stretching vibrations for sp² and sp³ carbons just above and below 3000 cm⁻¹, respectively.- C=C stretching vibration around 1650 cm⁻¹.- C-N stretching vibrations in the 1250-1000 cm⁻¹ region. |

| Mass Spec (m/z) | - A molecular ion peak at m/z = 84.- Fragmentation patterns involving the loss of small neutral molecules or radicals. |

Synthesis

The synthesis of 1,2,3,4-tetrahydropyrazine and its derivatives can be achieved through various synthetic routes. One common approach involves the partial reduction of pyrazine or its derivatives.

-

Materials: A pyrazine derivative, a reducing agent (e.g., sodium in ethanol, or catalytic hydrogenation), and a suitable solvent.

-

Procedure:

-

Dissolve the pyrazine derivative in the chosen solvent.

-

Perform the reduction under controlled conditions to favor the formation of the tetrahydropyrazine over the fully reduced piperazine. The choice of reducing agent and reaction conditions (temperature, pressure, reaction time) is critical.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon reaching the desired conversion, stop the reaction and work up the mixture.

-

Purify the 1,2,3,4-tetrahydropyrazine derivative using appropriate techniques such as distillation or chromatography.

-

Biological Significance and Signaling Pathways

While there is limited information on the direct involvement of the parent 1,2,3,4-tetrahydropyrazine in biological signaling pathways, its derivatives have been extensively studied for a wide range of pharmacological activities. The tetrahydropyrazine scaffold is a key component in numerous compounds investigated as potential treatments for various diseases. The biological activity of these derivatives is often attributed to their ability to interact with specific enzymes or receptors, thereby modulating signaling pathways. Further research is needed to elucidate the precise mechanisms of action and the specific signaling pathways affected by different tetrahydropyrazine derivatives.

Conclusion

1,2,3,4-Tetrahydropyrazine is a heterocyclic compound with a rich and versatile chemistry. Its unique structural features, including a partially saturated ring and two nitrogen atoms, provide a platform for a variety of chemical transformations. While specific experimental data for the parent compound is limited, the study of its derivatives has revealed its significant potential in the development of new pharmaceuticals. This technical guide has summarized the known and predicted chemical properties of 1,2,3,4-tetrahydropyrazine, providing a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation into the fundamental properties of the parent compound is warranted to fully unlock its potential.

An In-depth Technical Guide to the Structure and Synthesis of Tetrahydropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyrazine, a partially saturated heterocyclic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, making the understanding of its structure and the development of efficient synthetic routes a significant area of research. This technical guide provides a comprehensive overview of the structure of tetrahydropyrazine and details the primary pathways for its synthesis, including catalytic hydrogenation and chemical reduction. The content is structured to provide researchers and drug development professionals with a thorough understanding of the experimental protocols, quantitative data, and reaction mechanisms involved.

Structure of Tetrahydropyrazine

Tetrahydropyrazine (C₄H₈N₂) is a six-membered heterocyclic compound containing two nitrogen atoms. The most common and stable isomer is 1,2,3,4-tetrahydropyrazine . Its structure consists of a partially saturated ring where one of the double bonds of the aromatic pyrazine (B50134) ring has been reduced. The molecule is not planar due to the presence of sp³-hybridized carbon and nitrogen atoms. The IUPAC name for this isomer is 1,2,3,4-tetrahydropyrazine.[1]

The structural formula of 1,2,3,4-tetrahydropyrazine is as follows:

The presence of chiral centers is possible in substituted tetrahydropyrazines, leading to stereoisomers that can exhibit different biological activities. The synthesis of specific stereoisomers is a key focus in the development of chiral drugs.

Synthesis Pathways

The synthesis of tetrahydropyrazine primarily involves the reduction of the aromatic pyrazine ring. The two most common and effective methods are catalytic hydrogenation and chemical reduction using hydride reagents like sodium borohydride.

Catalytic Hydrogenation of Pyrazine

Catalytic hydrogenation is a widely used method for the reduction of aromatic heterocycles. In this process, pyrazine reacts with hydrogen gas in the presence of a metal catalyst to yield tetrahydropyrazine. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.

Reaction Scheme:

Experimental Protocol: General Procedure for Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of pyrazine is as follows:

-

Catalyst Preparation: A suitable catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, is suspended in an appropriate solvent.[2]

-

Reaction Setup: The pyrazine substrate is dissolved in a solvent (e.g., ethanol, methanol, or acetic acid) and placed in a high-pressure reactor (autoclave). The catalyst suspension is then added to this solution.

-

Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred and heated to the specified temperature for a set duration.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or chromatography.

Quantitative Data for Catalytic Hydrogenation of Pyrazine

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |

| 10% Pd/C | Ethanol | 25 | 3 | 6 | 85 | N/A |

| PtO₂ | Acetic Acid | 50 | 5 | 4 | 92 | N/A |

| Raney Ni | Methanol | 70 | 10 | 8 | 78 | N/A |

| Rh/C | Water | 25 | 1 | 24 | 98 (piperazine) | [3] |

Note: The yields and reaction conditions can vary significantly based on the specific substrate and experimental setup. The data presented here are representative examples.

Reaction Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of pyrazine on a metal surface involves the following key steps:

-

Adsorption: Both hydrogen gas and the pyrazine molecule are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Dissociation: The H-H bond in the hydrogen molecule is broken, and individual hydrogen atoms are bound to the catalyst surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyrazine molecule, leading to the reduction of the double bonds.

-

Desorption: The final product, tetrahydropyrazine, desorbs from the catalyst surface.

References

The Multifaceted Mechanisms of Tetrahydropyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyrazine, a heterocyclic organic compound, and its derivatives represent a promising class of bioactive molecules with a broad spectrum of pharmacological activities. Originating from traditional Chinese medicine, notably from the herb Ligusticum wallichii (Chuanxiong), the lead compound Tetramethylpyrazine (TMP), also known as Ligustrazine, has been extensively studied for its therapeutic potential. Modern drug development has seen the emergence of novel tetrahydropyrazine derivatives with enhanced potency and specific mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of action of key tetrahydropyrazine derivatives, including Ligustrazine, T-006, CXC195, and TB006. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the signaling pathways, quantitative pharmacological data, and experimental methodologies.

Ligustrazine (Tetramethylpyrazine): A Pleiotropic Agent

Ligustrazine, the most well-studied tetrahydropyrazine derivative, exhibits a wide range of pharmacological effects, including cardiovascular protection, neuroprotection, and anti-inflammatory activities. Its mechanisms of action are multifaceted, targeting several key signaling pathways.

Core Mechanisms of Action

-

Calcium Channel Antagonism: Ligustrazine acts as a calcium channel blocker, inhibiting the influx of extracellular calcium and the release of intracellular calcium stores. This action contributes to its vasodilatory effects and its protective role in cardiovascular diseases.[1] It has been shown to inhibit L-type calcium channels in a concentration-dependent manner.[2]

-

Anti-inflammatory Effects: Ligustrazine exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), leading to a reduction in the production of pro-inflammatory cytokines.[3][4]

-

Antioxidant Properties: The compound demonstrates significant antioxidant activity, scavenging free radicals and reducing oxidative stress, which is a key pathological factor in many diseases.

-

Anti-platelet Aggregation: Ligustrazine can inhibit platelet aggregation, a crucial process in the formation of thrombi in cardiovascular diseases.

Quantitative Pharmacological Data

| Derivative | Target/Assay | Parameter | Value | Cell/System | Reference |

| Ligustrazine | L-type Calcium Channel Current | % Inhibition | 9.6 ± 2.9% | Rabbit ventricular myocytes | [2] |

| 21.0 ± 4.3% | [2] | ||||

| 33.9 ± 4.3% | [2] | ||||

| 51.6 ± 7.3% | [2] | ||||

| Acid-Sensing Ion Channel 1a (ASIC1a) Current | IC50 | 96.8 µM | Cultured Chinese hamster ovary cells | [1] | |

| Acid-Sensing Ion Channel 1b (ASIC1b) Current | IC50 | 62.0 µM | Cultured Chinese hamster ovary cells | [1] | |

| Acid-Sensing Ion Channel 2a (ASIC2a) Current | IC50 | 129.4 µM | Cultured Chinese hamster ovary cells | [1] | |

| Ligustrazine | NF-κB mRNA expression | Inhibition | Dose-dependent | Mouse spleen, lamina propria, and peripheral blood mononuclear cells | [3] |

Key Signaling Pathway

The anti-inflammatory action of Ligustrazine is prominently mediated through the inhibition of the NF-κB signaling pathway.

References

- 1. Inhibition of vasoconstriction by tetramethylpyrazine: does it act by blocking the voltage-dependent Ca channel? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of ligustrazine on L-type calcium current, calcium transient and contractility in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Maze: A Technical Guide to Tetrahydropyrazine and Its Analogs

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the pharmacological profile of Tetrahydropyrazine (THP), also known as Ligustrazine, and its growing family of synthetic analogs has been released today. This in-depth whitepaper is tailored for researchers, scientists, and drug development professionals, offering a granular look at the therapeutic potential and mechanistic intricacies of these promising compounds.

Tetrahydropyrazine, a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), has long been recognized for its diverse pharmacological effects. This guide consolidates the current body of knowledge, presenting a wealth of quantitative data, detailed experimental methodologies, and a clear visualization of the complex signaling pathways modulated by THP and its derivatives.

Core Pharmacological Activities and Therapeutic Potential

Tetrahydropyrazine and its analogs have demonstrated a broad spectrum of biological activities, positioning them as attractive candidates for therapeutic development in various domains:

-

Neuroprotection: THP has shown significant promise in protecting against neurodegenerative diseases and ischemic stroke. Its mechanisms include the activation of pro-survival signaling pathways and the inhibition of oxidative stress and apoptosis in neuronal cells.

-

Cardiovascular Effects: A cornerstone of THP's pharmacological profile is its cardiovascular benefits. It is known to inhibit platelet aggregation, reduce thrombosis, and improve microcirculation.

-

Anti-Cancer Activity: Emerging research has highlighted the potential of THP and its derivatives as anti-tumor agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

-

Anti-Inflammatory and Antioxidant Effects: THP exhibits potent anti-inflammatory and antioxidant properties, contributing to its therapeutic efficacy in a range of diseases.

Quantitative Pharmacological Data

To facilitate comparative analysis and aid in drug development efforts, this guide summarizes key quantitative data from preclinical and clinical studies in the tables below.

Table 1: In Vitro Efficacy of Tetrahydropyrazine and Its Analogs

| Compound/Analog | Target/Assay | Cell Line/System | IC50 Value | Reference |

| Ligustrazine | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | 0.5 - 2 mM | [1] |

| Ligustrazine Derivative 7g | AA-induced Platelet Aggregation | Not Specified | Potent Inhibition | [2] |

| Ligustrazine Derivative 7h | AA-induced Platelet Aggregation | Not Specified | Potent Inhibition | [2] |

| Ligustrazine Derivative 7n | AA-induced Platelet Aggregation | Not Specified | Potent Inhibition | [2] |

| Ligustrazine Derivative 7o | ADP-induced Platelet Aggregation | Not Specified | Significant Inhibition | [2] |

| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | c-Met Kinase Inhibition | Enzyme Assay | 26.00 nM | [6] |

| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | VEGFR-2 Kinase Inhibition | Enzyme Assay | 2.6 µM | [6] |

| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | Antiproliferative Activity | A549 (Lung Cancer) | 0.98 ± 0.08 µM | [6] |

| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | Antiproliferative Activity | MCF-7 (Breast Cancer) | 1.05 ± 0.17 µM | [6] |

| [3][4][5]triazolo[4,3-a]pyrazine Derivative 17l | Antiproliferative Activity | Hela (Cervical Cancer) | 1.28 ± 0.25 µM | [6] |

IC50: Half-maximal inhibitory concentration. AA: Arachidonic Acid. ADP: Adenosine (B11128) Diphosphate (B83284).

Table 2: Pharmacokinetic Parameters of Tetrahydropyrazine and Its Analogs in Rats

| Compound | Dosage and Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| Ligustrazine | 15 mg/kg (unspecified) | 7.45 ± 0.44 | Not Specified | 5.90 ± 1.27 | 48.86 ± 12.57 | [5] |

| Ligustrazine (co-administered with 50 mg/kg tangeretin) | 15 mg/kg (unspecified) | 6.03 ± 0.44 | Not Specified | 4.84 ± 1.19 | 41.02 ± 4.85 | [5] |

| Ligustrazine (co-administered with 100 mg/kg tangeretin) | 15 mg/kg (unspecified) | 5.24 ± 0.47 | Not Specified | 3.48 ± 1.33 | 31.47 ± 5.26 | [5] |

| Ligustrazine (co-administered with 150 mg/kg tangeretin) | 15 mg/kg (unspecified) | 5.02 ± 0.56 | Not Specified | 3.09 ± 0.62 | 27.55 ± 9.60 | [5] |

| Chf197 (Ligustrazine derivative) | 20 mg/kg (intravenous) | 1.44 ± 0.4 mg/L | 0.08 | 3.03 ± 1.67 | 3.85 ± 3.88 h/L | [3] |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life. AUC: Area under the plasma concentration-time curve.

Key Signaling Pathways and Mechanisms of Action

A significant portion of this guide is dedicated to elucidating the molecular mechanisms through which THP and its analogs exert their effects. A key pathway modulated by these compounds is the PI3K/Akt/mTOR signaling cascade, which is central to cell survival, proliferation, and apoptosis.

Detailed Experimental Protocols

To ensure the reproducibility of key findings and to assist researchers in their experimental design, this guide provides detailed methodologies for critical assays.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol outlines the steps for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with Tetrahydropyrazine or its analogs.

1. Cell Culture and Treatment:

-

Culture appropriate cell lines to 70-80% confluency.

-

Treat cells with various concentrations of Tetrahydropyrazine or its analogs for specified time periods. Include a vehicle control.

2. Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

7. Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

8. Detection and Analysis:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Antioxidant Activity Assays (DPPH & ABTS)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the test compound (THP or analog).

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity. Ascorbic acid is typically used as a positive control.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition. Trolox is commonly used as a standard.

Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy volunteers into tubes containing sodium citrate. Centrifuge the blood at a low speed to obtain PRP.

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer to measure light transmission through the PRP sample.

-

Add a platelet agonist, such as adenosine diphosphate (ADP) or arachidonic acid (AA), to induce aggregation.

-

To test the inhibitory effect of THP or its analogs, pre-incubate the PRP with the compound for a specific time before adding the agonist.

-

Monitor the change in light transmission, which corresponds to the degree of platelet aggregation.

-

Structure-Activity Relationship (SAR)

The guide also delves into the structure-activity relationships of Tetrahydropyrazine analogs. By systematically modifying the core THP structure, researchers have been able to modulate its potency and selectivity for various biological targets. Key modifications include the introduction of different substituents on the pyrazine (B50134) ring and the formation of hybrid molecules by linking THP to other pharmacologically active moieties. This section provides valuable insights for the rational design of novel and more effective THP-based therapeutic agents.

This technical guide serves as an invaluable resource for the scientific community, providing a solid foundation for future research and development in the exciting field of Tetrahydropyrazine pharmacology.

References

Tetrahydropyrazine natural sources and extraction methods

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Tetrahydropyrazine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyrazine, particularly its derivative 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), also known as ligustrazine, is a bioactive compound of significant interest in pharmaceutical research. Originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), TTMP is recognized for its wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects.[1][2] Beyond its primary phytochemical source, TTMP is also a natural product of microbial fermentation, contributing to the characteristic flavors of various fermented foods.[3] The increasing demand for high-purity TTMP for clinical and research purposes has driven the development of diverse and sophisticated extraction and production methodologies. This guide provides a comprehensive overview of the natural sources of tetrahydropyrazine and details the modern and traditional techniques for its extraction and purification, with a focus on experimental protocols and comparative data.

Natural Sources of Tetrahydropyrazine (Ligustrazine)

Tetrahydropyrazine is found in both plant and microbial systems. The concentrations and associated compounds vary significantly depending on the source.

Phytochemical Source: Ligusticum wallichii (Chuanxiong)

The primary and most studied natural source of ligustrazine is the dried rhizome of Ligusticum wallichii Franch. (syn. Ligusticum chuanxiong Hort.), a perennial plant in the Apiaceae family.[2][4] For centuries, it has been a staple in traditional Chinese medicine for promoting blood circulation.[5] However, the concentration of TTMP in the raw plant material is relatively low, typically around 0.075%, which presents challenges for cost-effective, large-scale production directly from the plant.[6]

Microbial and Fermentation Sources

Ligustrazine is also a key flavor component in many traditional fermented foods, where it is produced through microbial metabolism.[3] Its presence has been identified in:

-

Soy sauce

-

Vinegar

-

Natto (fermented soybeans)

-

Miso

-

Beer and certain wines[3]

This microbial production pathway has been harnessed for biotechnological manufacturing. Strains of Bacillus subtilis isolated from the Chuanxiong plant itself have been shown to produce high titers of TTMP in fermentation cultures, offering a promising alternative to agricultural extraction.[7]

Data Presentation: Tetrahydropyrazine Yield from Natural Sources

The following table summarizes the quantitative yields of 2,3,5,6-tetramethylpyrazine from its principal natural and biotechnological sources.

| Source | Type | Compound | Concentration / Yield | Reference |

| Ligusticum wallichii Rhizome | Plant | 2,3,5,6-Tetramethylpyrazine | ~0.075% (w/w) | [6] |

| Bacillus subtilis LB5 Fermentation | Microbial | 2,3,5,6-Tetramethylpyrazine | 10.69 g/L | [7] |

| Bacillus sp. TTMP20 Fermentation | Microbial | 2,3,5,6-Tetramethylpyrazine | 1328.95 mg/L (1.33 g/L) | [1] |

Extraction and Purification Methodologies

The method of choice for isolating tetrahydropyrazine depends on the source material. Methodologies range from traditional distillation to modern supercritical fluid extraction from plant matter and multi-step downstream processing for fermentation broths.

Extraction from Ligusticum wallichii

Steam distillation is a conventional method for extracting volatile compounds, like TTMP, from plant materials.[8] The process uses steam to vaporize the volatile compounds, which are then cooled and condensed.[9]

Experimental Protocol: Steam Distillation

-

Preparation : Grind the dried rhizomes of L. wallichii into a coarse powder to increase the surface area for extraction.

-

Apparatus Setup : Assemble a steam distillation apparatus, including a boiling flask for generating steam, a biomass flask containing the powdered herb, a condenser, and a receiving flask.

-

Extraction : Place the powdered L. wallichii material (e.g., 100 g) into the biomass flask. Add distilled water to the boiling flask.

-

Distillation : Heat the boiling flask to generate steam, which then passes through the plant material, carrying the volatile TTMP with it.

-

Condensation : The vapor mixture is cooled as it passes through the condenser, resulting in a two-phase condensate of essential oil and hydrosol.

-

Separation : Collect the distillate. TTMP, being sparingly soluble in water, will be present in the oil layer, which can be separated from the aqueous layer using a separatory funnel.

-

Drying : Dry the collected oil phase over an anhydrous drying agent like sodium sulfate (B86663) to remove residual water.

Solvent extraction is a widely used technique that relies on the solubility of the target compound in a specific solvent.[10]

Experimental Protocol: Solvent Extraction

-

Preparation : Prepare coarse powder of dried L. wallichii rhizomes (e.g., 100 g).

-

Maceration/Soxhlet :

-

Maceration : Submerge the powder in a suitable organic solvent (e.g., 95% ethanol) at a 1:10 solid-to-liquid ratio (w/v) in a sealed container. Agitate the mixture at room temperature for 24-48 hours.

-

Soxhlet Extraction : Place the powder in a thimble within a Soxhlet apparatus and extract continuously with a solvent like ethanol (B145695) or hexane (B92381) for 6-8 hours.

-

-

Filtration : After extraction, filter the mixture to separate the solid plant residue from the liquid extract.

-

Concentration : Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain a concentrated crude extract.

-

Purification : The crude extract can be further purified using chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) to isolate TTMP.

SFE is a "green" technology that uses a supercritical fluid, most commonly CO₂, as the extraction solvent. It is highly efficient for extracting lipophilic and thermally sensitive compounds.[11][12][13] The solvating power of supercritical CO₂ can be fine-tuned by adjusting pressure and temperature.[14]

Experimental Protocol: Supercritical CO₂ Extraction

-

Preparation : Mill dried L. wallichii rhizomes to a consistent particle size (e.g., 40-60 mesh).

-

SFE System : Load the ground material (e.g., 50 g) into the extraction vessel of an SFE system.

-

Parameter Optimization : Set the extraction parameters. Optimal conditions reported for L. wallichii components include:

-

Pressure : 25-35 MPa

-

Temperature : 32-50°C (lower temperatures like 32°C can reduce degradation of thermo-labile compounds)[11][12]

-

CO₂ Flow Rate : 10-15 L/h

-

Co-solvent (Modifier) : Add a small percentage of a polar solvent like ethanol (e.g., 2-5%) to the CO₂ to enhance the extraction of moderately polar compounds like TTMP.[13]

-

-

Extraction : Perform the extraction, which can be divided into a static phase (allowing the material to soak in supercritical CO₂) followed by a dynamic phase (continuous flow of solvent).

-

Separation : De-pressurize the CO₂ in a separator vessel. As the CO₂ returns to its gaseous state, it loses its solvating power, causing the extracted compounds to precipitate.

-

Collection : Collect the concentrated extract from the separator. The resulting extract is solvent-free.

// Nodes raw_material [label="Dried L. wallichii\nRhizome", fillcolor="#FBBC05", fontcolor="#202124"]; grinding [label="Grinding &\nMilling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sfe_vessel [label="Load into SFE\nExtraction Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sc_co2 [label="Supercritical CO₂\n(+ Ethanol Modifier)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Extraction\n(Pressure & Temp Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separator [label="Depressurization\nin Separator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gas_co2 [label="Gaseous CO₂\n(Recycled)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Crude TTMP\nExtract", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; spent_biomass [label="Spent Biomass", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges raw_material -> grinding [color="#202124"]; grinding -> sfe_vessel [color="#202124"]; sc_co2 -> extraction [color="#202124"]; sfe_vessel -> extraction [color="#202124"]; extraction -> separator [label="Extract-laden\nFluid", fontcolor="#202124", fontsize=10, color="#202124"]; extraction -> spent_biomass [color="#202124"]; separator -> gas_co2 [color="#202124"]; separator -> product [color="#202124"]; gas_co2 -> sc_co2 [style=dashed, label="Re-pressurize", fontcolor="#202124", fontsize=10, color="#202124"]; }

Caption: Workflow for Supercritical Fluid Extraction of Tetramethylpyrazine.

Production and Purification from Microbial Fermentation

Biotechnological production using Bacillus subtilis offers a scalable and potentially higher-yield alternative to plant extraction. The process involves fermentation followed by a multi-step downstream purification protocol.

Experimental Protocol: Purification from Fermentation Broth This protocol is based on a patented method for high-purity TTMP.[6]

-

Harvesting and Cell Separation : After fermentation, heat the entire fermentation broth to 70-80°C. This can help in cell lysis and reduces viscosity.

-

Centrifugation : Separate the microbial cells and solid debris from the liquid supernatant by centrifugation.

-

Decolorization : While maintaining the supernatant at 70-80°C, add activated carbon (e.g., 1-2% w/v) and stir for 30-60 minutes to remove pigments and other color impurities.

-

Coarse Filtration : Filter the decolorized supernatant through a plate-and-frame filter press to remove the activated carbon.

-

Ultrafiltration/Nanofiltration : Process the filtrate through an ultrafiltration system to remove remaining macromolecules like proteins and polysaccharides. Subsequently, use a nanofiltration system for further impurity removal.

-

Concentration : Concentrate the purified dialysate using a reverse osmosis system. This step removes a significant amount of water and increases the TTMP concentration.

-

Crystallization : Transfer the concentrated permeate to a cooling crystallizer. Reduce the temperature gradually (e.g., at a rate of 8°C/hour) down to 10-15°C to induce crystallization of TTMP.

-

Isolation & Recrystallization : Separate the TTMP crystals via centrifugation. For higher purity (>99%), dissolve the crystals in hot water (70-90°C), followed by a second cooling recrystallization step.

-

Drying : Dry the final high-purity crystals under vacuum.

// Nodes fermentation [label="Fermentation Broth\n(B. subtilis)", fillcolor="#FBBC05", fontcolor="#202124"]; centrifuge [label="Heat & Centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; cells [label="Cell Biomass\n(Waste)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; decolorize [label="Activated Carbon\nDecolorization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration\n(Ultrafiltration/Nanofiltration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Reverse Osmosis\nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crystallization [label="Cooling Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization\n& Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="High-Purity TTMP\n(>99%)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges fermentation -> centrifuge [color="#202124"]; centrifuge -> supernatant [color="#202124"]; centrifuge -> cells [color="#202124"]; supernatant -> decolorize [color="#202124"]; decolorize -> filtration [color="#202124"]; filtration -> concentration [color="#202124"]; concentration -> crystallization [color="#202124"]; crystallization -> recrystallization [color="#202124"]; recrystallization -> product [color="#202124"]; }

Caption: Downstream processing for purifying microbially-produced TTMP.

Analytical Methods for Characterization and Quantification

Accurate identification and quantification of tetrahydropyrazine in extracts and final products are critical. Standard analytical techniques are employed for this purpose.[15]

-

Gas Chromatography (GC) : Coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), GC is suitable for analyzing the volatile TTMP.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique provides definitive structural identification based on the mass spectrum of the compound, along with quantification. It is the gold standard for verifying the presence of TTMP.[15]

-

High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is also commonly used for quantification, especially in complex matrices or for monitoring purification progress.

// Nodes sample [label="Crude Extract or\nPurified Sample", fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Sample Preparation\n(Dilution, Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Instrumental Analysis\n(GC-MS or HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data [label="Data Processing\n(Peak Integration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Quantification\n(vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Final Concentration\n& Purity Report", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges sample -> prep [color="#202124"]; prep -> analysis [color="#202124"]; analysis -> data [color="#202124"]; data -> quant [color="#202124"]; quant -> result [color="#202124"]; }

Caption: A typical workflow for the analytical validation of Tetramethylpyrazine.

Overview of Pharmacological Actions

Ligustrazine (TTMP) is noted for its pleiotropic pharmacological effects, making it a subject of extensive research in drug development. Its primary therapeutic actions are attributed to its ability to modulate various physiological pathways.

-

Cardiovascular and Cerebrovascular Effects : Widely used for cardiovascular and cerebrovascular diseases, TTMP exhibits anti-platelet aggregation, vasodilation, and anti-thrombotic properties.[1][2]

-

Neuroprotection : It has demonstrated neuroprotective properties in models of cerebral ischemia, potentially through anti-oxidant and anti-apoptotic mechanisms.[1]

-

Anti-inflammatory and Antioxidant Activity : TTMP can scavenge reactive oxygen species and inhibit inflammatory pathways, contributing to its therapeutic effects in a range of diseases.[1]

// Central Node ttmp [label="Tetramethylpyrazine\n(Ligustrazine)", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// Primary Mechanisms mech_antiox [label="Antioxidant", fillcolor="#FBBC05", fontcolor="#202124"]; mech_antiinflam [label="Anti-inflammatory", fillcolor="#FBBC05", fontcolor="#202124"]; mech_antiplatelet [label="Anti-platelet", fillcolor="#FBBC05", fontcolor="#202124"]; mech_vasodilator [label="Vasodilation", fillcolor="#FBBC05", fontcolor="#202124"];

// Therapeutic Outcomes out_neuro [label="Neuroprotection", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; out_cardio [label="Cardiovascular\nProtection", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; out_cerebro [label="Cerebrovascular\nProtection", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ttmp -> mech_antiox [color="#202124"]; ttmp -> mech_antiinflam [color="#202124"]; ttmp -> mech_antiplatelet [color="#202124"]; ttmp -> mech_vasodilator [color="#202124"];

mech_antiox -> out_neuro [color="#202124"]; mech_antiinflam -> out_neuro [color="#202124"]; mech_antiplatelet -> out_cardio [color="#202124"]; mech_vasodilator -> out_cardio [color="#202124"]; mech_antiplatelet -> out_cerebro [color="#202124"]; mech_vasodilator -> out_cerebro [color="#202124"]; }

Caption: High-level overview of Tetramethylpyrazine's key pharmacological effects.

Conclusion

2,3,5,6-tetramethylpyrazine (ligustrazine) is a valuable natural product with well-documented therapeutic potential. While its traditional source, Ligusticum wallichii, remains important, the low natural abundance of the compound makes direct extraction challenging for commercial scale-up. Modern techniques such as Supercritical Fluid Extraction offer an environmentally friendly and efficient method for improving extraction yields from plant material. Concurrently, the advancements in biotechnology, particularly fermentation with high-yield Bacillus subtilis strains, present a robust and scalable manufacturing platform. The selection of an appropriate sourcing and purification strategy will depend on the desired scale, purity requirements, and economic considerations, with microbial fermentation emerging as a highly competitive route for future production.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The molecular mechanism of Ligusticum wallichii for improving idiopathic pulmonary fibrosis: A network pharmacology and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105859642A - Tetramethylpyrazine extraction and purification method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. engineering.iastate.edu [engineering.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. Extraction of the Main Ingredients from Chuanxiong by CO2 Supercritical Fluid Extraction [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. m.youtube.com [m.youtube.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

The Pharmacological Landscape of Tetrahydropyrazines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyrazine (THP), and its derivatives, represent a class of heterocyclic compounds with significant and diverse biological activities. A prominent member of this class is 2,3,5,6-tetramethylpyrazine (B1682967) (TMP), also known as Ligustrazine, an alkaloid originally isolated from the traditional Chinese medicinal plant Ligusticum wallichii (Chuanxiong).[1][2] For decades, TMP has been utilized in clinical practice in China for the management of cardiovascular and cerebrovascular diseases.[1][3] Modern pharmacological research has expanded the known bioactivities of this scaffold, revealing potent neuroprotective, anti-cancer, anti-inflammatory, and cardioprotective effects.[2][3][4] This technical guide provides an in-depth review of the multifaceted biological activities of tetrahydropyrazine compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Neuroprotective Activities

Tetrahydropyrazine compounds, particularly TMP and its derivatives, have demonstrated significant neuroprotective potential in various models of neurological disorders, including Parkinson's disease (PD) and ischemic stroke.[5][6][7] The underlying mechanisms are multifaceted, primarily involving anti-apoptotic and antioxidant actions.[7][8]

Mechanisms of Neuroprotection

TMP and its derivatives exert neuroprotective effects by modulating several critical signaling pathways. A novel derivative, T-006, has been shown to protect dopaminergic neurons by activating the myocyte enhancer factor 2D (MEF2D)-peroxisome proliferator-activated receptor γ co-activator 1α (PGC1α) pathway through the Akt/GSK3β signaling cascade.[5] This activation helps restore mitochondrial function and protect neurons from toxin-induced death.[5]

Furthermore, TMP promotes neurogenesis by activating the brain-derived neurotrophic factor (BDNF)/cAMP responsive element-binding protein (CREB) pathway.[5][9] In models of Parkinson's disease, TMP prevents the downregulation of the transcription factor Nrf2 and its target gene, glutamate-cysteine ligase (GCLc), which are crucial for maintaining redox balance and protecting against oxidative stress.[7][8] By inhibiting the mitochondrial apoptotic pathway—evidenced by the modulation of Bax/Bcl-2, cytochrome c release, and caspase-3 cleavage—TMP effectively attenuates dopaminergic neuron damage.[7][8]

References

- 1. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetramethylpyrazine: A review on its mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Tetramethylpyrazine: A Review of Its Antitumor Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson’s disease models through activating the MEF2-PGC1α and BDNF/CREB pathways | Aging [aging-us.com]

- 6. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]

- 7. Neuroprotective effects of tetramethylpyrazine against dopaminergic neuron injury in a rat model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Tetramethylpyrazine against Dopaminergic Neuron Injury in a Rat Model of Parkinson's Disease Induced by MPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetramethylpyrazine Produces Antidepressant-Like Effects in Mice Through Promotion of BDNF Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Tetrahydropyrazine: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Mechanisms of Action

Tetrahydropyrazine, a core heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive molecules. Ligustrazine, or tetramethylpyrazine, a key active component isolated from the traditional Chinese herb Ligusticum chuanxiong, has been a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the medicinal chemistry of tetrahydropyrazine, focusing on the synthesis of its derivatives, their diverse pharmacological activities, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new chemical entities.

Synthesis of Tetrahydropyrazine Derivatives

The synthesis of novel tetrahydropyrazine derivatives is a crucial step in exploring their therapeutic potential. A common strategy involves the modification of the ligustrazine core by introducing various functional groups through ester, ether, or amide linkages. These modifications aim to enhance potency, improve pharmacokinetic properties, and reduce toxicity.

A general synthetic approach begins with the functionalization of the tetramethylpyrazine core, for instance, through bromination of a methyl group using N-bromosuccinimide (NBS) to form a reactive bromomethyl intermediate. This intermediate can then be coupled with a variety of bioactive molecules, including phenols, benzoic acids, and other heterocyclic compounds.

Representative Synthetic Protocols:

Protocol 1: Synthesis of Ligustrazine-Phenol Ether Derivatives [1][2]

This protocol describes the synthesis of a neuroprotective ligustrazine derivative (compound 2c from a cited study) where a phenol (B47542) is linked to two ligustrazine moieties via ether bonds.

-

Step 1: Synthesis of 2-(chloromethyl)-3,5,6-trimethylpyrazine (B44281) (Intermediate 1): Tetramethylpyrazine is first oxidized to its N-oxide, which then undergoes a Boekelheide-type rearrangement and subsequent chlorination to yield the chloromethyl intermediate.

-

Step 2: Synthesis of 4-hydroxy-3-methoxybenzyl alcohol: This phenolic starting material is commercially available or can be synthesized through standard methods.

-

Step 3: Alkylation: 4-hydroxy-3-methoxybenzyl alcohol is reacted with two equivalents of Intermediate 1 in the presence of a base such as potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature (e.g., 85 °C) to form the final bis-ligustrazine ether derivative.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Ligustrazine-Amide Derivatives [1]

This protocol outlines the synthesis of ligustrazine-amide derivatives, which often exhibit improved metabolic stability compared to their ester counterparts.

-

Step 1: Synthesis of 3,5,6-trimethylpyrazine-2-carboxylic acid (Intermediate 2): This is achieved by the oxidation of a methyl group of tetramethylpyrazine using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4).

-

Step 2: Amide Coupling: Intermediate 2 is coupled with a desired amine (e.g., a phenol amine) using standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in an anhydrous solvent like DMF. A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to facilitate the reaction.

-

Purification: The resulting amide derivative is purified by column chromatography.

Pharmacological Activities and Quantitative Data

Derivatives of tetrahydropyrazine have demonstrated a broad spectrum of pharmacological activities, including neuroprotective, anticancer, cardiovascular, and anti-inflammatory effects. The following tables summarize the quantitative data for various derivatives across these therapeutic areas.

Neuroprotective Activity

Tetrahydropyrazine derivatives have shown significant promise in the treatment of neurodegenerative diseases and ischemic stroke. Their neuroprotective effects are often evaluated using in vitro models, such as cobalt chloride (CoCl₂)-induced neurotoxicity in PC12 cells.

| Compound ID | Structure/Modification | Assay | EC50 (µM) | Reference |

| Ligustrazine (TMP) | Tetramethylpyrazine | CoCl₂-induced neurotoxicity in PC12 cells | 64.46 | [2] |

| 2c | Bis-ligustrazine ether derivative | CoCl₂-induced neurotoxicity in PC12 cells | 1.07 | [2] |

| VA-06 | Ligustrazine-vanillic acid amide derivative | CoCl₂-induced neurotoxicity in PC12 cells | 17.39 | [3] |

| T-VA | Bis-ligustrazine ester derivative of vanillic acid | CoCl₂-induced neurotoxicity in PC12 cells | 4.25 | [3] |

Anticancer Activity

Numerous studies have explored the anticancer potential of tetrahydropyrazine derivatives against various cancer cell lines. The MTT assay is a commonly used method to assess the cytotoxic effects of these compounds.

| Compound ID | Structure/Modification | Cell Line | IC50 (µM) | Reference |

| 3b | Ligustrazine-amide with linker | Various cancer cell lines | 20 ± 10 | [4] |

| 3a | Ligustrazine-amide with linker | Various cancer cell lines | 40 ± 20 | [4] |

| 6a | Ligustrazine derivative | MCF-7, HT-29, Bel-7402, HepG2, Hela | < 5.23 | [4] |

| 7a | Ligustrazine derivative with amino groups | Various cancer cell lines | < 3.5 | [4] |

| 7b | Ligustrazine derivative with two amino groups | Various cancer cell lines | < 2.5 | [4] |

| Compound 9 | Ligustrazine-terpene derivative | A549 (lung cancer) | 8.770 (µg/mL) | [5] |

| Compound 11 | Ligustrazine-terpene derivative | A549 (lung cancer) | 7.833 (µg/mL) | [5] |

| T-OA | Ligustrazine-oleanolic acid ester | Sarcoma S180 (in vivo) | LD50 > 6.0 g/kg | [6] |

Cardiovascular Activity

Ligustrazine and its derivatives have been traditionally used for the treatment of cardiovascular diseases. Their effects include vasodilation, anti-platelet aggregation, and cardioprotection.

| Compound ID | Structure/Modification | Assay | IC50 (mM) | Reference |

| 15d | NO-donating ligustrazine derivative | ADP-induced platelet aggregation | 0.7347 | [7] |

| 15d | NO-donating ligustrazine derivative | AA-induced platelet aggregation | 0.5565 | [7] |

| 14a | NO-donating ligustrazine derivative | ADP-induced platelet aggregation | 0.7736 | [7] |

| 14a | NO-donating ligustrazine derivative | AA-induced platelet aggregation | 0.6236 | [7] |

| 8i | Ligustrazinyl amide | H₂O₂-damaged HUVECs | 0.037 | [8] |

| 8t | Ligustrazinyl amide | H₂O₂-damaged HUVECs | 0.070 | [8] |

| 8u | Ligustrazinyl amide | H₂O₂-damaged HUVECs | 0.055 | [8] |

Anti-inflammatory Activity

Certain derivatives of ligustrazine have also been shown to possess anti-inflammatory properties.

| Compound ID | Structure/Modification | Assay | EC50 (µM) | Reference |

| 4a | Ligustrazine-rhein ether compound | Mouse ear edema model | 37 | [4] |

| 4b | Ligustrazine-rhein ether compound | Mouse ear edema model | 70 | [4] |

| 4c | Ligustrazine-rhein ether compound | Mouse ear edema model | 55 | [4] |

Key Experimental Protocols

Reproducibility is paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydropyrazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized tetrahydropyrazine derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration.

-

Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

-

Cell Staining: The cell pellet is resuspended in a binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (Annexin V) is detected in the green channel, and PI fluorescence is detected in the red channel.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.

-

Protein Extraction: Cells are lysed in a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., RhoA, ROCK, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which tetrahydropyrazine derivatives exert their therapeutic effects is essential for rational drug design and optimization.

Neuroprotection via the RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway plays a critical role in neuronal apoptosis and inhibition of neurite outgrowth. Tetramethylpyrazine has been shown to confer neuroprotection by inhibiting this pathway.[9][10][11][12]

An ischemic event activates RhoA, which in turn activates its downstream effector, ROCK. ROCK phosphorylates and activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin. This leads to actin cytoskeleton remodeling and ultimately contributes to neuronal apoptosis. Tetramethylpyrazine has been demonstrated to inhibit the expression and activity of RhoA and ROCK, thereby preventing this apoptotic cascade and promoting neuroprotection.

Anticancer Activity via the Bcl-2/Caspase-3 Apoptosis Pathway

The induction of apoptosis is a key mechanism for many anticancer agents. Tetrahydropyrazine derivatives have been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.[13][14][15][16]

In this pathway, tetrahydropyrazine derivatives can inhibit the anti-apoptotic protein Bcl-2 and/or activate the pro-apoptotic protein Bax. This shifts the balance in favor of apoptosis, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytosolic cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 to form the apoptosome. Activated caspase-9, in turn, cleaves and activates the executioner caspase, pro-caspase-3. Active caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.

Experimental and Drug Discovery Workflow

The discovery and development of novel tetrahydropyrazine-based therapeutic agents follow a structured workflow that integrates chemical synthesis, biological screening, and mechanistic studies.

This workflow begins with the rational design and synthesis of a library of tetrahydropyrazine derivatives. These compounds are then purified and their structures confirmed. The initial library undergoes high-throughput in vitro screening to identify "hits" with desired biological activity. Active compounds are then subjected to further studies to establish structure-activity relationships (SAR), which guide the synthesis of optimized lead compounds. In parallel, mechanism of action studies are conducted to elucidate the molecular targets and pathways involved. Promising lead compounds with favorable in vitro profiles are then advanced to in vivo animal models to evaluate their efficacy and safety, with the ultimate goal of identifying a preclinical candidate for further development.

Conclusion and Future Directions

The tetrahydropyrazine scaffold, particularly as exemplified by ligustrazine and its derivatives, represents a rich source of bioactive compounds with therapeutic potential across a range of diseases. The synthetic versatility of this core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The neuroprotective, anticancer, and cardiovascular activities of these derivatives are well-documented, with clear mechanistic underpinnings in key signaling pathways.

Future research in this area should focus on:

-

Target-based drug design: Leveraging the growing understanding of the molecular targets of tetrahydropyrazine derivatives to design more potent and selective inhibitors.

-

Pharmacokinetic optimization: Further modification of the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

-

Exploration of new therapeutic areas: Investigating the potential of tetrahydropyrazine derivatives in other disease contexts, such as inflammatory disorders and metabolic diseases.

-

Combination therapies: Evaluating the synergistic effects of tetrahydropyrazine derivatives with existing therapeutic agents.

By continuing to explore the medicinal chemistry of the tetrahydropyrazine scaffold, the scientific community is well-positioned to develop novel and effective treatments for a variety of unmet medical needs.

References

- 1. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of new ligustrazine derivatives as potential plasma-stable neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchtrend.net [researchtrend.net]

- 5. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches - Zagazig University Digital Repository [publications.zu.edu.eg]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of RhoA in Retrograde Neuronal Death and Axon Regeneration after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The roles of caspase-3 and bcl-2 in chemically-induced apoptosis but not necrosis of renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Therapeutic Potential of Tetrahydropyrazine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Examination of Synthesis, Mechanisms of Action, and Preclinical Evidence

Introduction

Tetrahydropyrazine, a saturated derivative of the aromatic pyrazine (B50134) ring, represents a core scaffold in a class of heterocyclic compounds with significant and diverse therapeutic potential. These derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. A preeminent example, and the most extensively studied related compound, is Ligustrazine, also known as Tetramethylpyrazine (TMP). TMP is a bioactive alkaloid isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong). While TMP itself is a pyrazine, its derivatives and hydrogenated forms (tetrahydropyrazines) are at the forefront of research for treating a range of complex diseases.

This technical guide provides a comprehensive overview of the therapeutic potential of tetrahydropyrazine derivatives, with a focus on their applications in neuroprotection and cardiovascular diseases. It details their mechanisms of action, provides key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Therapeutic Applications

Tetrahydropyrazine derivatives and their analogues exhibit a wide array of pharmacological effects, positioning them as promising candidates for several therapeutic areas.

-

Neuroprotection: These compounds have shown significant promise in the context of neurodegenerative diseases and acute neurological injury. They have been investigated for their ability to protect neurons in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease.[1][2][3] The mechanisms underlying these effects include reducing oxidative stress, inhibiting apoptosis (programmed cell death), and mitigating neuroinflammation.[3][4]

-

Cardiovascular Disease: The parent compound, Ligustrazine, has a long history of use in treating cardiovascular ailments in China.[5][6] Its derivatives are being explored for conditions such as atherosclerosis, myocardial ischemia-reperfusion injury, and coronary heart disease.[7] The cardioprotective effects are attributed to activities like vasodilation, anticoagulation, anti-inflammation, and scavenging of free radicals.[5]

-

Anti-inflammatory Activity: A common thread across their therapeutic applications is potent anti-inflammatory action. By modulating key signaling pathways, these derivatives can reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins, which are implicated in a multitude of chronic and acute diseases.[8]

-

Antioxidant Effects: Many derivatives act as powerful antioxidants. They can directly scavenge harmful reactive oxygen species (ROS) and enhance the body's endogenous antioxidant systems, thereby protecting cells from oxidative damage, a key pathological process in both neurodegenerative and cardiovascular diseases.[3][4]

Mechanisms of Action and Key Signaling Pathways

The therapeutic effects of tetrahydropyrazine derivatives are underpinned by their ability to modulate critical intracellular signaling cascades. Two of the most significant pathways are the JAK/STAT and PI3K/Akt/mTOR pathways.

Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine signaling. In pathological conditions like ischemic stroke or neuroinflammation, excessive cytokine release leads to the activation of this pathway, resulting in further inflammation and cellular damage. Tetramethylpyrazine has been shown to exert its anti-inflammatory and neuroprotective effects by inhibiting the phosphorylation, and thus the activation, of JAK2 and STAT3.[8] This inhibition prevents the translocation of STAT3 to the nucleus, downregulating the expression of pro-inflammatory target genes.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival, proliferation, and autophagy. In conditions like cerebral ischemia, dysregulation of this pathway can lead to excessive inflammation and impaired cellular clearance mechanisms. Tetramethylpyrazine has been found to inhibit the PI3K/Akt/mTOR pathway.[9] This inhibition can lead to the activation of autophagy, a cellular recycling process that helps clear damaged proteins and organelles, thereby reducing inflammation and promoting cell survival.

Quantitative Preclinical Data

The therapeutic potential of tetrahydropyrazine derivatives is supported by quantitative data from various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Activity of Tetrahydropyrazine Derivatives

| Compound Class | Target | Assay | IC50 Value (µM) | Reference |

|---|

| Arylhydrazone Tetrahydropyrazine Derivatives | 5-Lipoxygenase (LO) | Leukotriene B4 formation in human PMNLs | 0.7 - 7.5 |[2] |

Table 2: Pharmacokinetic Parameters of Tetramethylpyrazine (TMP) and a Derivative (TN-2) in Rats

| Compound | Dose & Route | Cmax | Tmax | t1/2 (h) | AUC | Reference |

|---|---|---|---|---|---|---|

| TMP | 20 mg/kg (i.g.) | 2.834 µg/L | 0.5 h | 0.856 | 5.112 µg·h/L | [2] |

| TMP | 30 mg/kg (p.o.) | No significant difference from single administration | No significant difference from single administration | Longer than single administration | No significant difference from single administration |

| TN-2 (TMP Derivative) | 5-80 mg/kg (i.g.) | 28.5 min (for max conc.) | 28.5 min | - | Linear pharmacokinetics; Brain AUC was 14% of plasma | |

Table 3: In Vivo Neuroprotective Efficacy of Tetramethylpyrazine (TMP) in Rodent Stroke Models

| Animal Model | Treatment Protocol | Primary Outcome | Result | Reference |

|---|---|---|---|---|

| Rat MCAO Model | 20 mg/kg/d TMP | Neurological Function (mNSS score) | Significant improvement at 7 and 14 days post-ischemia | [6] |

| Rat MCAO Model | 20, 40 mg/kg TMP (i.p.) for 14 days | Infarct Volume | Significant decrease compared to model group | [9] |

| Rat Parkinson's Model (MPTP) | TMP administration | Motor Deficits (Ladder walking test) | Significantly prevented MPTP-induced motor deficits | [4] |

| Rat Parkinson's Model (MPTP) | TMP administration | Oxidative Stress (TBARS & GSH levels) | Prevented increase in TBARS and decrease in GSH |[4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel therapeutic agents. Below are methodologies for a key synthesis route and critical in vivo and in vitro assays.

Protocol 1: Synthesis of a Tetrahydropyrazine Derivative

This protocol describes the synthesis of N,N'-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,2,3,4-tetrahydropyrazine via the reduction of a dihydropyrazine (B8608421) precursor.

Materials: